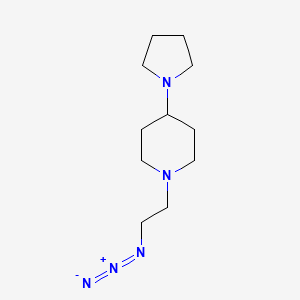

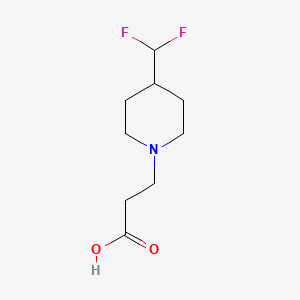

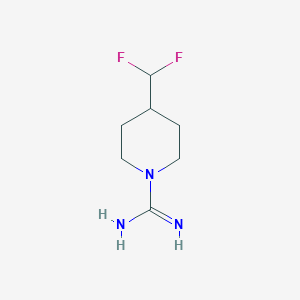

![molecular formula C12H17N3 B1490989 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-48-9](/img/structure/B1490989.png)

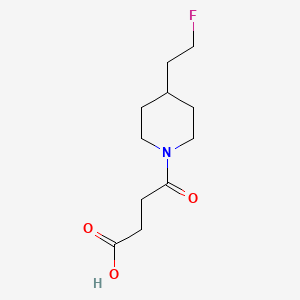

6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

説明

“6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a heterocyclic compound. It is part of the 1H-imidazo[1,2-b]pyrazole scaffold, which has been selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Synthesis Analysis

The synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This approach allows for the selective functionalization of the readily available 1H-imidazo[1,2-b]pyrazole scaffold .Molecular Structure Analysis

The molecular formula of “6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is C12H17N3. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . This functionalization method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Physical And Chemical Properties Analysis

The molecular weight of “6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is 203.28 g/mol. More specific physical and chemical properties are not available in the search results.科学的研究の応用

Metabolic Studies and Pharmacokinetics

6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole and its derivatives have been a subject of interest in metabolic and pharmacokinetic studies. For instance, a study on PF-04991532, a derivative of this compound, highlighted its metabolic profile and its potential implications in safety testing assessments. The study provided insights into the metabolism, excretion, and pharmacokinetics of the compound in humans, revealing that it predominantly undergoes oxidative metabolism, with metabolites such as M2a–d being identified. The research underscored the need for further scrutiny of these metabolites in the development phase of the compound, illustrating the compound's relevance in drug metabolism and pharmacokinetics research (Sharma et al., 2015).

Biochemical Research

The compound has also been evaluated in various biochemical contexts. Research on imidazole derivatives, closely related to the 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole, has investigated their biochemical mechanisms and interactions. For instance, studies have explored the inhibitory effects of imidazole derivatives on thromboxane synthesis, highlighting their potential as antithrombotic agents. These studies demonstrate the compound's applicability in understanding biochemical pathways and developing therapeutic strategies (Vermylen et al., 1981).

Microbiological Studies

In the realm of microbiology, research has delved into the interactions between microbially produced compounds and 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole derivatives. A study on imidazole propionate, a microbially produced metabolite, investigated its impact on insulin signaling and its potential contribution to the pathogenesis of type 2 diabetes. This research underscores the compound's significance in studying microbiota-host interactions and their implications for metabolic diseases (Koh et al., 2018).

Toxicological and Safety Studies

The compound and its derivatives have also been the focus of toxicological studies aimed at understanding their safety profile. Research in this area has provided critical insights into the toxicological properties of these compounds, contributing to safety assessments and the development of safer chemical formulations (Wu et al., 2001).

作用機序

While the specific mechanism of action for “6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” is not mentioned in the search results, it is known that the 1H-imidazo[1,2-b]pyrazole scaffold has diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

将来の方向性

The 1H-imidazo[1,2-b]pyrazole scaffold, to which “6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole” belongs, has attracted much attention due to its diverse and very useful bioactivities . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . Therefore, the development of new compounds based on the 1H-imidazo[1,2-b]pyrazole scaffold could be a promising direction for future research .

特性

IUPAC Name |

6-cyclopentyl-1-ethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-2-14-7-8-15-12(14)9-11(13-15)10-5-3-4-6-10/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQSLYFHAMWVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。